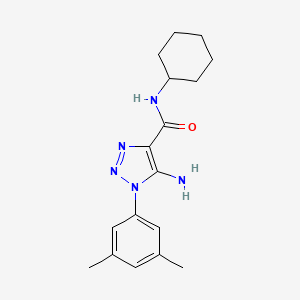

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CTC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CTC belongs to the class of 1,2,3-triazoles, which have shown promising results in the treatment of various diseases. In

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed synthesis has been developed to overcome the limitations posed by the Dimroth rearrangement, facilitating the creation of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives. These derivatives serve as crucial intermediates for assembling peptidomimetics or compounds with significant biological activity, utilizing the triazole scaffold's versatility. This methodology allows for regiocontrolled cycloaddition, leading to the synthesis of triazole-containing dipeptides and triazoles with potential as HSP90 inhibitors, demonstrating remarkable efficiency and specificity in generating targeted molecular architectures (Ferrini et al., 2015).

Heterocyclizations Involving Derivatives of 5-Aminopyrazoles

The study of heterocyclization reactions between derivatives of 5-aminopyrazoles and N-arylmaleimides reveals the possibility of multiple reaction pathways. This research sheds light on the synthetic versatility of 5-aminopyrazole derivatives, enabling the creation of diverse heterocyclic compounds with potential applications in drug development and other areas of medicinal chemistry. The ability to control the reaction conditions and selectivity offers insights into the mechanistic aspects of these transformations, providing a foundation for future innovations in heterocyclic chemistry (Rudenko et al., 2011).

1,3-Dipolar Cycloaddition for 5-Amino-1,2,4-triazoles

The development of a 1,3-dipolar cycloaddition reaction for synthesizing 5-amino-1,2,4-triazoles represents a significant advancement in the field of organic synthesis. By reacting hydrazonoyl hydrochlorides with carbodiimides, this method allows for the efficient production of 5-amino-1,2,4-triazoles, highlighting the utility of these compounds as intermediates in the synthesis of more complex molecular structures. The compatibility of this reaction with various carbodiimides underscores its potential for broad applicability in the synthesis of novel heterocyclic compounds (Yen et al., 2016).

Synthesis of Benzamide-Based 5-Aminopyrazoles with Antiviral Activity

A novel route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives has been explored, demonstrating significant antiviral activities against the H5N1 strain of the influenza virus. This research not only expands the chemical space of 5-aminopyrazoles but also provides valuable compounds for further development as antiviral agents. The synthesis approach and biological evaluation of these compounds highlight their potential in addressing global health challenges posed by viral diseases (Hebishy et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-11-8-12(2)10-14(9-11)22-16(18)15(20-21-22)17(23)19-13-6-4-3-5-7-13/h8-10,13H,3-7,18H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITBUZQJUGZGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2824127.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2824129.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2824130.png)

![2-Amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2824132.png)

![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2824146.png)